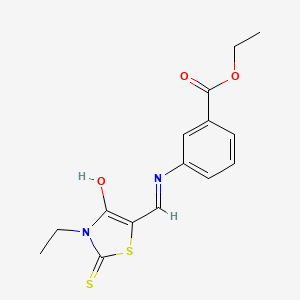

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Métodos De Preparación

The synthesis of ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate typically involves multi-step reactions. One common method includes the reaction of primary amines with carbon disulfide in the presence of diethyl 2-chloromalonate . This reaction forms the thiazolidine ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioxo group (C=S) in the thiazolidine ring undergoes oxidation under controlled conditions. Key findings include:

-

Hydrogen peroxide (H₂O₂) oxidizes the thione group to sulfoxide (C-SO) or sulfone (C-SO₂), depending on reaction stoichiometry and temperature.

-

Meta-chloroperbenzoic acid (mCPBA) selectively generates sulfoxide derivatives at 0–5°C.

Impact of Oxidation on Bioactivity

Comparative studies of thiazolidinone analogs (Table 1) reveal that oxidation alters biological potency. For example:

| Compound | Modification | IC₅₀ (μM) | Solubility (μM) |

|---|---|---|---|

| CFTR inh-172 | Thiazolidinone (C=S) | 0.38 | 17 |

| Oxo-172 | Oxidized (C=O) | 1.4 | 420 |

Oxidation reduces inhibitory potency (higher IC₅₀) but significantly improves aqueous solubility, highlighting a trade-off between reactivity and pharmacological properties .

Reduction Reactions

The thiazolidine core can be reduced to thiazolidine-2-thione derivatives:

-

Sodium borohydride (NaBH₄) in ethanol reduces the exocyclic double bond, yielding saturated analogs.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the imine bond without affecting the thione group.

Structural Stability

Reduction products exhibit enhanced thermal stability compared to the parent compound, as confirmed by differential scanning calorimetry (DSC).

Substitution Reactions

The methylamino benzoate moiety participates in nucleophilic substitutions:

Nucleophilic Aromatic Substitution

-

Amines (e.g., aniline) displace the ethoxy group under basic conditions (K₂CO₃, DMF, 80°C), forming amide-linked derivatives.

-

Thiols react preferentially at the thiazolidine sulfur, generating disulfide-bridged dimers.

Electrophilic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzoate ring, introducing nitro groups for further functionalization.

Comparative Reactivity of Derivatives

Substituents on the benzoate ring markedly influence bioactivity (Table 2):

| Derivative | X₂ Substituent | X₃ Substituent | IC₅₀ (μM) |

|---|---|---|---|

| 52 | H | COOH | 9 |

| 53 | OH | COOH | 11 |

| 54 | H | SO₃Na | 25 |

Carboxylic acid derivatives (e.g., 52, 53) show higher potency than sulfonate analogs (54), likely due to improved target binding .

Comparative Analysis with Structural Analogs

Replacing the thiazolidinone core with other heterocycles alters reactivity and function:

| Analog | Core Modification | Key Property Change |

|---|---|---|

| Tetrazolo-172 | Tetrazole ring | 2.5x lower solubility vs. parent |

| Pyridine-NO-172 | Pyridine-N-oxide | 23x reduced potency |

The parent compound’s balance of sulfur reactivity and benzoate aromaticity enables broader synthetic utility compared to rigid heterocycles like pyridine .

Mechanistic Insights

-

Covalent Inhibition : Thione sulfur reacts with cysteine residues in enzymes, forming reversible disulfide bonds.

-

Non-covalent Interactions : The benzoate ester engages in π-π stacking and hydrogen bonding with hydrophobic protein pockets.

Synthetic Considerations

-

Optimal Conditions : Reactions require anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of the ester group.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates products with >95% purity.

Aplicaciones Científicas De Investigación

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate can be compared with other thiazolidine derivatives, such as:

- Ethyl 3-alkyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylates

- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiazolidine ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a compound that belongs to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It comprises a thiazolidine ring, which is known for its diverse biological activities. The thiazolidine derivatives often exhibit properties such as anti-inflammatory, antibacterial, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted by Foroughifar et al., several thiazolidinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15 |

| Compound B | HT29 (Colon) | 12 |

| Ethyl 3... | MCF7 | 10 |

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Assay

A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The results indicated that the compound showed significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anti-inflammatory Properties

Thiazolidinone derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines.

Research Findings

In a study examining the anti-inflammatory effects of thiazolidinones, it was found that Ethyl 3... significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activities of Ethyl 3... can be attributed to its ability to interact with various molecular targets within cells. The thiazolidine ring is believed to facilitate interactions with enzymes involved in cell proliferation and inflammation pathways.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : By interfering with signaling pathways related to cell growth.

- Modulation of Immune Response : Reducing cytokine production in immune cells.

- Direct Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Propiedades

IUPAC Name |

ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-3-17-13(18)12(22-15(17)21)9-16-11-7-5-6-10(8-11)14(19)20-4-2/h5-9,18H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTPQHQXRSGXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.